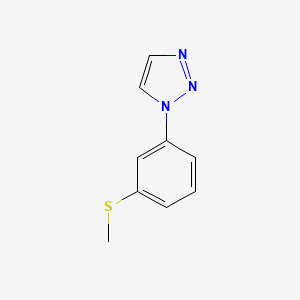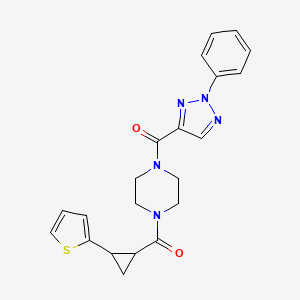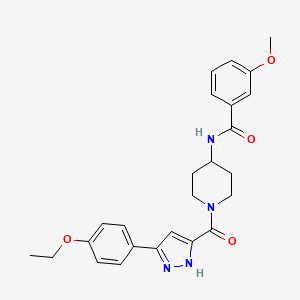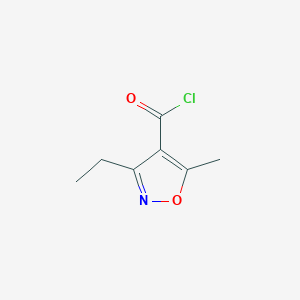![molecular formula C16H18N2O5S B2862033 4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338396-29-5](/img/structure/B2862033.png)
4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate” is a chemical substance with the molecular formula C16H18N2O5S . It is also known as 4-[(4-methoxyphenyl)carbamoyl]phenyl N,N-dimethylsulfamate .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results . This could be due to the compound being relatively new or not widely studied.Wissenschaftliche Forschungsanwendungen
Synthesis of Azo Dyes
Azo dyes: are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. The compound serves as an important starting material for the synthesis of azo dyes . Its molecular structure, featuring a methoxyaniline moiety, is conducive to forming azo bonds with diazonium salts, leading to a wide range of colorants with varying shades and properties.
Preparation of Dithiocarbamates
Dithiocarbamates: are chemicals with applications ranging from agriculture (as pesticides) to medicine (as therapeutic agents). The compound’s secondary amine group is essential for the preparation of dithiocarbamates through reactions with carbon disulfide and other agents . These derivatives are investigated for their potential use in treating various diseases and as fungicides in crops.
Pharmaceutical Applications
Secondary amines, such as those derived from the compound, form the backbone of many pharmaceuticals. They are integral to the structure of antidepressants like clomipramine and desipramine, as well as opiate analgesics including codeine and morphine . The compound’s structural flexibility allows for the synthesis of a broad spectrum of pharmacologically active molecules.
Agrochemical Synthesis
The compound’s secondary amine functionality is crucial in synthesizing agrochemicals. These include herbicides, insecticides, and growth regulators that play a significant role in modern agriculture. The ability to create targeted molecules helps in developing safer and more effective agrochemicals .
Material Science: Hole Transporting Materials for Solar Cells
In the field of material science, particularly in the development of perovskite solar cells , the compound has been explored as a precursor for hole transporting materials (HTMs) . HTMs are essential for the efficient operation of solar cells, and the compound’s structure can be modified to improve stability and hole mobility, leading to better-performing solar cells.
Supramolecular Chemistry
The compound’s molecular structure, with potential for intermolecular hydrogen bonding, makes it a candidate for creating supramolecular structures . These structures are of interest in the development of new materials with unique properties, such as self-healing materials, drug delivery systems, and molecular sensors.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-methoxyphenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-18(2)24(20,21)23-15-8-4-12(5-9-15)16(19)17-13-6-10-14(22-3)11-7-13/h4-11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSWIOLJVYHUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyanilino)carbonyl]phenyl-N,N-dimethylsulfamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2861953.png)
![(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2861954.png)


![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2861962.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2861964.png)


![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfanylbenzamide](/img/structure/B2861969.png)
